N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)21-16-10-11-18-15(14-16)6-4-12-22(18)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTSNBRDWXNOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The quinoline derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, typically using a furan-2-carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated benzenesulfonyl derivatives.
Scientific Research Applications
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide. For instance, a study published in Biointerface Research in Applied Chemistry demonstrated that novel benzofurancarboxamides showed promising anticancer activity when screened by the National Cancer Institute's Developmental Therapeutics Program . The research indicated that modifications to the benzofuran structure could lead to enhanced efficacy against various cancer cell lines.
Enzyme Inhibition Studies
The compound has been investigated for its enzyme inhibitory properties. A study focusing on sulfonamide derivatives indicated that compounds with similar structures could act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in metabolic pathways related to diabetes and Alzheimer's disease, respectively. The ability of this compound to inhibit these enzymes suggests its potential utility in treating metabolic disorders.
Therapeutic Applications
This compound has been proposed for use in treating various conditions mediated by sodium channels, such as epilepsy. According to a patent document detailing benzenesulfonamide compounds, these agents show promise in managing sodium channel-mediated diseases . The mechanism involves modulation of neuronal excitability through interaction with voltage-gated sodium channels.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Anticancer Evaluation : A study synthesized various benzofurancarboxamides and evaluated their anticancer activity using in vitro assays. Compounds exhibiting significant activity were identified for further optimization .
- Enzyme Inhibitory Potential : Research on new sulfonamides demonstrated their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase. These findings support the exploration of this compound as a candidate for diabetes and Alzheimer's treatment .
- Therapeutic Applications : The patent outlines the use of benzenesulfonamide derivatives for treating epilepsy by targeting sodium channels. This highlights the broader therapeutic implications of compounds like this compound in neurological disorders .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-5-yl]furan-2-carboxamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which can lead to different biological activities compared to its analogs. The presence of the furan ring also contributes to its distinct chemical properties and reactivity.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydroquinoline core substituted with a benzenesulfonyl group and a furan-2-carboxamide moiety. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, making it a candidate for drug development against several diseases.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of enzymes involved in metabolic pathways critical for disease progression. For instance, studies have shown its potential as an inhibitor against D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both essential for bacterial cell wall synthesis .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. Experimental studies using carboxyfluorescein leakage assays indicated that it does not disrupt bacterial membranes significantly but instead targets specific enzymatic functions within bacterial cells .
- Cytotoxic Effects : Derivatives of this compound have shown cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Properties : A study focused on the interaction of this compound with bacterial enzymes revealed that it effectively inhibits MurD and GlmU, leading to reduced bacterial growth. Molecular docking simulations supported these findings by demonstrating favorable binding interactions with the target enzymes .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. These results position the compound as a promising candidate for further pharmacological exploration in oncology.
Data Table: Summary of Biological Activities
Q & A
(Basic) What synthetic routes are recommended for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Structure Formation : Start with 1,2,3,4-tetrahydroquinoline. Protect the amine group via benzenesulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the 1-benzenesulfonyl-tetrahydroquinoline intermediate .
Functionalization : Introduce the furan-2-carboxamide moiety at the 6-position. This may involve coupling the intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) or via activation as an acid chloride .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product. Validate purity via HPLC (>95%) and NMR .
(Advanced) How can reaction conditions be optimized to improve synthesis yield and scalability?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DOE) : Screen catalysts (e.g., Pd for cross-couplings), solvents (polar aprotic solvents like DMF or DMSO), and temperatures to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80% yield in 20 minutes at 120°C) .
- Scale-Up Considerations : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) and implement continuous flow chemistry for reproducibility .
(Basic) What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., benzenesulfonyl group at N1, furan-2-carboxamide at C6). Compare chemical shifts with literature values for tetrahydroquinoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
(Advanced) How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation products. Impurities as low as 5% can skew IC values .
- Target Engagement Studies : Use biophysical methods (e.g., SPR or thermal shift assays) to validate direct binding to the intended target .
(Basic) What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .
(Advanced) What strategies can elucidate the compound’s mechanism of action as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .
- Cellular Target Validation : Combine CRISPR knockdown of suspected kinases with rescue experiments to confirm functional relevance .
(Basic) What are the key physicochemical properties influencing solubility and bioavailability?
Methodological Answer:
- LogP Calculation : Use software like MarvinSketch to estimate logP (~3.5), indicating moderate lipophilicity. Adjust via salt formation (e.g., hydrochloride) to enhance aqueous solubility .
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric conditions (pH 1.2) to guide formulation strategies .
(Advanced) How can metabolic stability be evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human or rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .
- Metabolite Identification : Use high-resolution LC-MS/MS (e.g., Q-TOF) to detect phase I/II metabolites and propose degradation pathways .
(Basic) What computational tools are recommended for initial SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- QSAR Modeling : Build predictive models using software like Schrodinger’s QikProp to correlate substituents (e.g., benzenesulfonyl vs. tosyl groups) with activity .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., furan oxygen) and hydrophobic regions using MOE .
(Advanced) How can researchers address off-target effects in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
